2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Building Block

This 2-chloro-6-aryl pyridine-4-carbaldehyde scaffold is an essential intermediate for dual topoisomerase I/II inhibitor programs and ATP-competitive kinase inhibitor patents. The precise 2-chloro-6-(4-chlorophenyl) substitution pattern ensures correct hydrophobic binding pocket occupancy and optimal metal-chelation geometry, unlike generic isomers which fail to replicate target affinity or synthetic yields. Its orthogonal aldehyde and chloro handles enable efficient parallel library synthesis.

Molecular Formula C12H7Cl2NO
Molecular Weight 252.09 g/mol
CAS No. 881402-40-0
Cat. No. B12021719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde
CAS881402-40-0
Molecular FormulaC12H7Cl2NO
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Cl
InChIInChI=1S/C12H7Cl2NO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H
InChIKeyRGNVGKRMVDGSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde (CAS 881402-40-0) — Technical Baseline and Core Identity for Procurement Verification


2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde (CAS 881402-40-0), also referred to as 2-chloro-6-(4-chlorophenyl)isonicotinaldehyde, is a heteroaromatic building block defined by a pyridine core bearing a chlorine at the 2-position, a 4-chlorophenyl group at the 6-position, and a reactive aldehyde at the 4-position, with a molecular weight of 252.10 g/mol and molecular formula C₁₂H₇Cl₂NO . This precise 2-chloro-6-aryl substitution pattern with a 4-carbaldehyde handle fundamentally distinguishes it from isomeric pyridine carbaldehydes and enables its utility as a key intermediate in kinase inhibitor programs and metal-chelating ligand synthesis [1]. Its identity is verifiable via CAS 881402-40-0 and its synonym 2-chloro-6-(4-chlorophenyl)isonicotinaldehyde, which is essential for cross-referencing supplier catalogs and ensuring procurement of the correct isomer .

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde: Why Generic Pyridine Carbaldehyde Substitution Compromises Reaction Outcomes and Biological Function


Generic substitution of 2-chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde with isomeric pyridine carbaldehydes or analogs lacking the precise 2-chloro-6-aryl substitution pattern is scientifically unsound due to both divergent chemical reactivity and distinct biological target engagement. The 4-carbaldehyde position is sterically and electronically modulated by the adjacent 2-chloro substituent and the distal 6-(4-chlorophenyl) group, affecting both nucleophilic addition kinetics and metal coordination geometry compared to 2-carbaldehyde or 3-carbaldehyde isomers [1]. In medicinal chemistry, this specific scaffold is a critical intermediate for generating compounds that inhibit topoisomerase I/II and certain protein kinases, where the 6-aryl group is essential for hydrophobic binding pocket occupancy and the 2-chloro atom influences molecular planarity and hydrogen bonding [1][2]. Replacing this compound with a simpler analog lacking the 6-aryl group or bearing an alternative substitution pattern is therefore likely to fail in replicating target affinity, cellular potency, or downstream synthetic yields, as evidenced by structure-activity relationship studies confirming that the hydroxyl and chlorine moieties at the meta or para positions of the phenyl ring are favorable for dual topoisomerase inhibitory activity and cytotoxicity [2].

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde: Quantitative Differentiation Evidence Against Closest Analogs for Informed Selection


Synthetic Yield Advantage in 2,6-Diarylpyridine Scaffold Construction via Kröhnke-Type Cyclocondensation

In the synthesis of 2,6-diarylpyridine scaffolds via Kröhnke-type cyclocondensation, the target compound 2-chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde exhibits a quantifiable yield advantage over the bromo-substituted analog due to reduced steric hindrance and more favorable electronic effects at the reaction center. Direct comparative synthetic protocols demonstrate that the 2-chloro substituent facilitates cleaner cyclization compared to the 2-bromo analog [1].

Organic Synthesis Heterocyclic Chemistry Building Block Reaction Yield

Reactivity Divergence in Metal-Catalyzed Cross-Coupling Due to 2-Chloro Substituent Electronic Effects

The 2-chloro substituent on the target compound confers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to both unsubstituted pyridine carbaldehydes and 2-fluoro analogs. The chloro group serves as a competent leaving group for Suzuki-Miyaura coupling with aryl boronic acids, while also being less electron-withdrawing than a fluoro substituent, which can lead to competing oxidative addition pathways [1].

Cross-Coupling Catalysis Suzuki-Miyaura Reaction Selectivity

Comparative Metal-Chelating Capacity: Enhanced Coordination Stability Due to N, O Bidentate Geometry

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde and its derived imine ligands exhibit superior metal-chelating capacity compared to 2-carbaldehyde positional isomers, due to the 4-carbaldehyde group's optimal geometry for forming stable five-membered chelate rings with transition metals such as Ru(II), Cu(II), and Pd(II) [1][2].

Coordination Chemistry Metal Complexes Ligand Design Anticancer

Structure-Activity Relationship: Critical Role of 6-Aryl Chlorine Substitution for Topoisomerase I/II Inhibition

Quantitative structure-activity relationship (3D-QSAR) studies on a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives have established that the presence and position of chlorine substitution on the 6-aryl ring is critical for dual topoisomerase I and II inhibitory activity and resultant cytotoxicity [1].

Topoisomerase Inhibition Cytotoxicity SAR Drug Discovery

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde: Evidence-Backed Application Scenarios for Medicinal Chemistry, Catalysis, and Materials Synthesis


Synthesis of Dual Topoisomerase I/II Inhibitors for Anticancer Drug Discovery

This compound serves as the essential core scaffold for generating 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives with validated dual topoisomerase I/II inhibitory activity and potent cytotoxicity against colon (HCT15) and breast (T47D) cancer cell lines. The 6-(4-chlorophenyl) group is a critical pharmacophoric element confirmed by 3D-QSAR CoMFA analysis to be favorable for dual enzyme inhibition [1]. Procurement of this specific building block ensures the correct substitution pattern for SAR studies and lead optimization in anticancer programs targeting topoisomerase-mediated DNA damage.

Ligand Precursor for Ruthenium(II) and Other Transition Metal Anticancer Complexes

The 4-carbaldehyde group on 2-chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde enables condensation with primary amines to form bidentate pyrazolyl-pyridine or imine ligands that form stable five-membered chelate rings with Ru(II), Cu(II), and Pd(II) centers. Such complexes have demonstrated enhanced cytotoxicity compared to free ligands, with Ru(p-cymene) complexes exhibiting IC₅₀ values in the low micromolar range against HepG2 and MCF-7 cell lines [1]. The 2-chloro substituent provides an additional functional handle for further ligand diversification prior to metal coordination.

Sequential Functionalization Platform for Kinase-Focused Chemical Libraries

As documented in kinase inhibitor patents, 2-chloro-6-arylpyridine-4-carbaldehydes are privileged intermediates for constructing ATP-competitive kinase inhibitors [1]. The target compound offers a strategic dual-handle architecture: the 2-chloro position can undergo Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups, while the 4-aldehyde can be independently converted to amines, alcohols, oximes, or hydrazones. This orthogonal reactivity allows for efficient parallel library synthesis, with the balanced reactivity of the 2-chloro group (compared to less reactive 2-fluoro or overly reactive 2-bromo analogs) providing optimal coupling yields.

Synthesis of Multidentate Schiff Base Ligands for Catalysis and Sensing

The aldehyde moiety at the 4-position reacts cleanly with diamines or amino-alcohols to form tetradentate N₂O₂ or N₄ Schiff base ligands. When derived from pyridine-4-carbaldehydes, these ligands form more stable metal complexes than their 2-carbaldehyde counterparts due to the favorable five-membered chelate ring geometry [1]. The 6-(4-chlorophenyl) group introduces steric bulk and lipophilicity that can tune catalyst solubility and substrate selectivity in asymmetric transformations, while also providing a UV-active chromophore for reaction monitoring.

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